molecular formula C8H4F3IN2 B12115959 3-Iodo-7-(trifluoromethyl)imidazo[1,2-a]pyridine

3-Iodo-7-(trifluoromethyl)imidazo[1,2-a]pyridine

Cat. No.: B12115959
M. Wt: 312.03 g/mol
InChI Key: RPQGPIDKHKYJKV-UHFFFAOYSA-N
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Description

3-Iodo-7-(trifluoromethyl)imidazo[1,2-a]pyridine is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. These compounds are known for their valuable applications in organic synthesis and pharmaceutical chemistry due to their unique structural properties . The presence of iodine and trifluoromethyl groups in this compound enhances its reactivity and potential for various chemical transformations.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Iodo-7-(trifluoromethyl)imidazo[1,2-a]pyridine typically involves the functionalization of the imidazo[1,2-a]pyridine scaffold. One common method includes the use of pyridinium ylides and trifluoroacetonitrile in a [3+2] cycloaddition reaction . Another approach involves the condensation of aryl ketones with 2-amino-N-heterocycles in the presence of dimethyl sulfoxide and potassium persulfate .

Industrial Production Methods: Industrial production methods for this compound often rely on scalable and efficient synthetic routes. The use of trifluoroacetaldehyde O-(aryl)oxime as a precursor for trifluoroacetonitrile has been shown to be a convenient and scalable method for synthesizing 2-trifluoromethyl imidazo[1,2-a]pyridines .

Chemical Reactions Analysis

Types of Reactions: 3-Iodo-7-(trifluoromethyl)imidazo[1,2-a]pyridine undergoes various types of chemical reactions, including:

    Substitution Reactions: The iodine atom can be substituted with other nucleophiles under appropriate conditions.

    Oxidation Reactions: The compound can undergo oxidation to form various oxidized derivatives.

    Reduction Reactions: Reduction of the compound can lead to the formation of reduced imidazo[1,2-a]pyridine derivatives.

Common Reagents and Conditions:

    Substitution: Common reagents include nucleophiles such as amines or thiols.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide are often used.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are employed.

Major Products: The major products formed from these reactions include various substituted imidazo[1,2-a]pyridine derivatives, which can be further functionalized for specific applications .

Scientific Research Applications

3-Iodo-7-(trifluoromethyl)imidazo[1,2-a]pyridine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Iodo-7-(trifluoromethyl)imidazo[1,2-a]pyridine involves its interaction with specific molecular targets and pathways. The presence of the iodine and trifluoromethyl groups enhances its binding affinity to certain enzymes and receptors. This interaction can lead to the inhibition or activation of specific biochemical pathways, resulting in the desired therapeutic effects .

Comparison with Similar Compounds

  • 2-Trifluoromethyl imidazo[1,2-a]pyridine
  • 3-Substituted imidazo[1,2-a]pyridine derivatives

Comparison: Compared to other similar compounds, 3-Iodo-7-(trifluoromethyl)imidazo[1,2-a]pyridine is unique due to the presence of both iodine and trifluoromethyl groups. These functional groups enhance its reactivity and potential for various chemical transformations, making it a valuable compound in both research and industrial applications .

Properties

Molecular Formula

C8H4F3IN2

Molecular Weight

312.03 g/mol

IUPAC Name

3-iodo-7-(trifluoromethyl)imidazo[1,2-a]pyridine

InChI

InChI=1S/C8H4F3IN2/c9-8(10,11)5-1-2-14-6(12)4-13-7(14)3-5/h1-4H

InChI Key

RPQGPIDKHKYJKV-UHFFFAOYSA-N

Canonical SMILES

C1=CN2C(=NC=C2I)C=C1C(F)(F)F

Origin of Product

United States

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